3-Bromo-1H-indazole-7-carbonitrile

Catalog No.
S3319148
CAS No.
945762-00-5
M.F
C8H4BrN3
M. Wt
222.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-indazole-7-carbonitrile

CAS Number

945762-00-5

Product Name

3-Bromo-1H-indazole-7-carbonitrile

IUPAC Name

3-bromo-2H-indazole-7-carbonitrile

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

InChI

InChI=1S/C8H4BrN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12)

InChI Key

MRGZUAUMTMLMTE-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C(=C1)C#N)Br

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C#N)Br

Synthesis

While research on the specific applications of 3-Bromo-1H-indazole-7-carbonitrile is limited, its synthesis has been documented. A 2010 publication details a method for its preparation using readily available starting materials, making it accessible for further scientific exploration. []

Potential Applications:

Due to the presence of the indazole core and the functional groups attached (bromo and cyano), 3-Bromo-1H-indazole-7-carbonitrile holds potential for various scientific research applications, though specific studies are currently lacking. Here are some potential areas of exploration:

  • Medicinal Chemistry: The indazole scaffold is present in numerous biologically active molecules, including some with anti-cancer properties. [] The bromo and cyano groups can further modify the molecule's interaction with biological targets, making 3-Bromo-1H-indazole-7-carbonitrile a potential candidate for drug discovery efforts. However, in-vitro and in-vivo studies are necessary to assess its efficacy and safety.
  • Material Science: Organic molecules with specific arrangements of atoms can exhibit interesting properties relevant to material science. The rigid structure and functional groups of 3-Bromo-1H-indazole-7-carbonitrile could potentially be used in the development of new materials with desired electronic or optical properties. Further research is needed to explore this possibility.

3-Bromo-1H-indazole-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3C_8H_4BrN_3 and a molecular weight of 222.04 g/mol. It features a bromine atom at the 3-position of the indazole ring and a cyano group at the 7-position, contributing to its unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to its structural resemblance to other biologically active indazole derivatives.

The primary method for synthesizing 3-bromo-1H-indazole-7-carbonitrile involves the bromination of 1H-indazole-7-carbonitrile using N-bromosuccinimide in N,N-dimethylformamide. The reaction conditions typically require stirring at room temperature for approximately two hours, yielding the product in about 83% yield after filtration and drying .

Reaction Scheme

  • Starting Material: 1H-indazole-7-carbonitrile
  • Reagent: N-bromosuccinimide
  • Solvent: N,N-dimethylformamide
  • Reaction Conditions: Room temperature, 2 hours

Research indicates that compounds similar to 3-bromo-1H-indazole-7-carbonitrile exhibit significant biological activities, particularly as inhibitors of nitric oxide synthases (NOS). These enzymes play critical roles in various physiological processes, including vasodilation and neurotransmission. The compound's structural features may enhance its interaction with NOS, potentially leading to therapeutic applications in treating inflammatory diseases .

Various synthetic routes have been developed for producing 3-bromo-1H-indazole-7-carbonitrile. The most notable method involves:

  • Bromination: As mentioned, bromination of 1H-indazole-7-carbonitrile using N-bromosuccinimide in a polar aprotic solvent like N,N-dimethylformamide is a straightforward approach that yields high purity and good yields.

Other methods may include modifications or alternative reagents, but the aforementioned route remains the most efficient for laboratory synthesis .

3-Bromo-1H-indazole-7-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a precursor for synthesizing novel therapeutic agents targeting various diseases.
  • Chemical Research: In studies focusing on the development of new indazole derivatives with enhanced biological properties.
  • Pharmaceutical Development: Due to its activity against nitric oxide synthases, it could be explored further for anti-inflammatory drug development.

Interaction studies involving 3-bromo-1H-indazole-7-carbonitrile focus on its binding affinity and inhibitory effects on nitric oxide synthases. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. The compound's interactions may also extend to other biological pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 3-bromo-1H-indazole-7-carbonitrile. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
1H-Indazole-7-carbonitrileLacks bromine substitutionPotential NOS inhibitor
7-Bromo-1H-indole-3-carbonitrileIndole structure instead of indazoleBiochemical reagent
3-Bromo-7-methyl-1H-indazoleMethyl group at the 7-positionSimilar NOS inhibition potential

These compounds are noteworthy due to their diverse biological activities and potential applications in drug discovery. The presence of different substituents (like bromine or methyl groups) significantly affects their pharmacological profiles and interactions with biological targets.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.95886 g/mol

Monoisotopic Mass

220.95886 g/mol

Heavy Atom Count

12

Other CAS

945762-00-5

Wikipedia

3-Bromo-2H-indazole-7-carbonitrile

Dates

Modify: 2023-08-19

Explore Compound Types